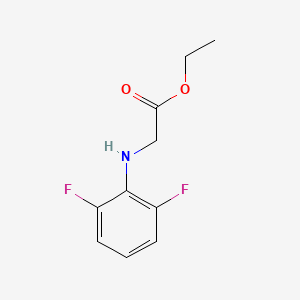
Ethyl 2-(2,6-difluoroanilino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,6-difluoroanilino)acetate is a chemical compound with the molecular formula C10H9F2NO3. It is known for its potential therapeutic and industrial applications. The compound consists of an ethyl ester group attached to a 2-(2,6-difluoroanilino)acetate moiety, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-difluoroanilino)acetate typically involves the reaction of 2,6-difluoroaniline with ethyl oxalyl monochloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2,6-difluoroanilino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Ethyl 2-(2,6-difluoroanilino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2,6-difluoroanilino)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluoroaniline: A precursor in the synthesis of Ethyl 2-(2,6-difluoroanilino)acetate.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both ethyl ester and difluoroanilino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11F2NO2 |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
ethyl 2-(2,6-difluoroanilino)acetate |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-9(14)6-13-10-7(11)4-3-5-8(10)12/h3-5,13H,2,6H2,1H3 |
Clave InChI |
OQZDWEQMFNMRSC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC1=C(C=CC=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















